molecular formula C18H17N7OS B2801999 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034323-64-1

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2801999
CAS No.: 2034323-64-1
M. Wt: 379.44
InChI Key: PKCFLVSDRINZMU-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidine group at position 6 and a benzo[d]thiazole-6-carboxamide moiety linked via a methylene bridge. This structure combines pharmacophoric elements known for modulating biological activity, including kinase inhibition and receptor binding. The pyrrolidine substituent enhances solubility and basicity, while the benzo[d]thiazole carboxamide contributes to aromatic stacking interactions and metabolic stability .

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c26-18(12-3-4-13-14(9-12)27-11-20-13)19-10-17-22-21-15-5-6-16(23-25(15)17)24-7-1-2-8-24/h3-6,9,11H,1-2,7-8,10H2,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFLVSDRINZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions. Finally, the benzo[d]thiazole moiety is attached through coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a candidate for various pharmacological activities. Its design incorporates a benzo[d]thiazole moiety and a triazolo-pyridazine core, which are known to exhibit significant biological activities. The following table summarizes some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Lacks methoxy group; similar coreAntimicrobial
N-(3-(4-fluoro)phenyl)indole derivativesIndole core; varied substituentsAnticancer
Pyrrolidine-substituted triazolesSimilar heterocyclic frameworkAntiviral

The combination of the methoxy group and the specific arrangement of heterocycles in N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) distinguishes it from these analogs and may contribute to its distinct biological profile .

Pharmacological Studies

Research indicates that compounds with triazole and pyridazine motifs have shown a broad spectrum of biological activities. N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has been evaluated for various pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated the compound's efficacy against several microbial strains.
  • Anticancer Properties : Similar compounds have shown potential in targeting cancer cells through various mechanisms.
  • Antiviral Effects : The structural characteristics suggest possible interactions with viral targets.

Case Studies

Several case studies have explored the applications of similar compounds in clinical settings:

  • Neuroprotection : Compounds in this family have been investigated for their neuroprotective effects against neurodegenerative diseases by modulating excitatory neurotransmission.
    "KYNA’s protective role contrasted sharply with QUIN’s neurodegenerative effects" .
  • Cancer Research : Various derivatives have been studied for their ability to inhibit tumor growth through targeted mechanisms.

Mechanism of Action

The mechanism of action of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with molecular targets within cells. It may bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis:

Triazolo-Pyridazine Derivatives

  • Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate ():
    This derivative lacks the pyrrolidine and benzo[d]thiazole moieties but shares the triazolo-pyridazine core. The chloro substituent at position 6 reduces solubility compared to the pyrrolidine group in the target compound. Glycinate esterification in this analog limits metabolic stability, whereas the carboxamide group in the target compound improves resistance to hydrolysis .

  • (S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile (): This compound features a fused pyrrolo-triazolo-pyrazine system. The pyrrolidine linkage here is similar, suggesting shared pharmacokinetic properties .

Benzo[d]thiazole Carboxamide Derivatives

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide ():
    While lacking the triazolo-pyridazine core, this analog shares the benzo[d]thiazole carboxamide group. The ethoxy and tetrafluoropropoxy substituents increase lipophilicity but may reduce metabolic stability due to fluorinated groups’ susceptibility to oxidative metabolism. In contrast, the target compound’s pyrrolidine group balances lipophilicity and solubility .

Pyrrolidine-Substituted Heterocycles

  • N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (): This complex triazine derivative includes multiple pyrrolidine and dimethylamino groups. The bulky substituents likely hinder membrane permeability, whereas the target compound’s compact structure improves bioavailability. Both compounds exploit pyrrolidine’s basicity for pH-dependent solubility .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Solubility (mg/mL) Metabolic Stability (t½, h) Reference
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolidine, benzo[d]thiazole carboxamide 0.45 (pH 7.4) 8.2 (human liver microsomes)
Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate [1,2,4]Triazolo[4,3-b]pyridazine Chloro, glycinate ester 0.12 (pH 7.4) 1.5
(S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile Pyrrolo-triazolo-pyrazine Pyrrolidine, pyrazine-carbonitrile 0.30 4.8
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide Benzo[d]thiazole Ethoxy, tetrafluoropropoxy 0.08 2.1

Research Findings and Implications

  • Binding Affinity : The target compound’s triazolo-pyridazine core demonstrates higher affinity for kinase targets (e.g., JAK2) compared to triazine analogs () due to optimized π-stacking interactions .
  • Metabolic Stability : The benzo[d]thiazole carboxamide group reduces CYP450-mediated oxidation, as seen in related benzothiazole derivatives (), enhancing half-life over ester-containing analogs .
  • Solubility-Permeability Balance : Pyrrolidine substitution improves aqueous solubility without compromising membrane permeability, a limitation observed in bulkier triazine derivatives () .

Limitations and Contradictions

  • and highlight conflicting effects of pyrrolidine placement: fused pyrrolo-triazolo systems () may reduce bioavailability compared to the target compound’s simpler substitution pattern.
  • Fluorinated benzamide derivatives () show lower solubility than predicted, suggesting the target compound’s pyrrolidine group mitigates lipophilicity challenges .

Biological Activity

The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2SC_{17}H_{18}N_6O_2S with a molecular weight of 370.43 g/mol. The compound features a complex structure that includes a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

Research indicates that compounds containing triazole and benzothiazole scaffolds exhibit multiple mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For example, a related compound demonstrated significant cytotoxicity at concentrations as low as 1 µM, promoting apoptosis and cell cycle arrest through modulation of key signaling pathways such as IL-6 and TNF-α inhibition .
  • Anti-inflammatory Activity : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II). For instance, certain derivatives exhibited IC50 values in the low micromolar range against COX-II, suggesting their potential as anti-inflammatory agents .
  • Targeting Kinase Pathways : The triazolo moiety has been associated with the inhibition of receptor tyrosine kinases like AXL, which are implicated in cancer progression and metastasis. This suggests that the compound may interfere with signaling pathways critical for tumor growth and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line/Model Concentration (µM) Effect Observed Reference
Anti-cancerA4311 - 4Inhibition of proliferation; apoptosis induction
Anti-inflammatory (COX-II)In vitro0.52 - 22.25Selective inhibition compared to Celecoxib
Kinase inhibitionAXL receptorNot specifiedInhibition of signaling pathways related to cancer

Case Studies

Several studies have investigated the efficacy of compounds related to this compound:

  • Study on Anti-cancer Properties : A study evaluated a series of benzothiazole derivatives for their anticancer activities. The lead compound exhibited strong cytotoxicity against multiple cancer cell lines and was shown to induce apoptosis through caspase activation .
  • Inflammatory Disease Model : Another investigation focused on a related compound's ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased inflammatory markers and improved clinical scores compared to controls .

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core followed by functionalization. Key steps include:

  • Pyrrolidine Substitution : Introducing the pyrrolidin-1-yl group at position 6 of the pyridazine ring under reflux conditions in solvents like ethanol or dichloromethane, often requiring catalysts such as Pd(OAc)₂ for coupling reactions .
  • Methyl-Benzothiazole Attachment : Coupling the triazolo-pyridazine intermediate with benzo[d]thiazole-6-carboxamide via reductive amination or nucleophilic substitution. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is used to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

A combination of ¹H/¹³C NMR (to verify proton environments and carbon frameworks), HRMS (for molecular weight validation), and IR spectroscopy (to confirm amide C=O and triazole C-N stretches) is essential. For example:

  • NMR : The benzothiazole carboxamide proton resonates at δ 8.2–8.5 ppm (aromatic), while the pyrrolidine N-CH₂ group appears at δ 4.0–4.5 ppm .
  • MS : A molecular ion peak at m/z ~435 (M+H⁺) confirms the molecular formula .

Q. How do the heterocyclic components (triazole, pyridazine, benzothiazole) influence reactivity?

  • Triazole-Pyridazine Core : Enhances π-π stacking with biological targets (e.g., kinases) and provides sites for electrophilic substitution .
  • Benzothiazole Moiety : The electron-withdrawing carboxamide group increases solubility in polar solvents (e.g., DMSO) and stabilizes hydrogen bonding with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Systematic Design of Experiments (DoE) is recommended to optimize variables:

  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for coupling efficiency in pyrrolidine introduction .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve yields but require rigorous drying to prevent side reactions .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational strategies predict target binding modes and selectivity?

  • Molecular Docking : The triazole-pyridazine core shows affinity for ATP-binding pockets in kinases (e.g., p38 MAPK). Docking with AutoDock Vina can identify key interactions (e.g., hydrogen bonds with Lys53, hydrophobic contacts with Ile104) .
  • MD Simulations : Assess stability of the compound-receptor complex over 100 ns trajectories to prioritize analogs with lower RMSD values .

Q. How to design SAR studies focusing on the pyrrolidine and benzothiazole substituents?

  • Pyrrolidine Modifications : Replace pyrrolidine with piperidine or azetidine to evaluate steric effects on target engagement. Bioassays (e.g., kinase inhibition IC₅₀) can quantify changes .
  • Benzothiazole Optimization : Introduce electron-donating groups (e.g., -OCH₃) at position 5 of the benzothiazole to enhance metabolic stability. Compare logP values (HPLC) and microsomal clearance rates .

Q. What methodologies address poor aqueous solubility for in vivo studies?

  • Prodrug Design : Convert the carboxamide to a methyl ester prodrug, hydrolyzing in plasma to the active form .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (particle size: 100–150 nm, PDI <0.2) to improve bioavailability. Characterize using dynamic light scattering (DLS) .

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